
3-Benzoylpyridine-2-carboxylic acid hydrochloride
Vue d'ensemble
Description
3-Benzoylpyridine-2-carboxylic acid hydrochloride is a pyridine derivative . It is a heterocyclic building block used in chemical synthesis . The compound has a molecular weight of 263.68 .
Synthesis Analysis
3-Benzoylpyridine-2-carboxylic acid hydrochloride may be used in the synthesis of 5-methyl-N-aryl substituted-1,3-oxazolidine-2,4-dione derivatives .Molecular Structure Analysis
The IUPAC name for this compound is 3-benzoyl-2-pyridinecarboxylic acid hydrochloride . The InChI code is 1S/C13H9NO3.ClH/c15-12(9-5-2-1-3-6-9)10-7-4-8-14-11(10)13(16)17;/h1-8H,(H,16,17);1H .Physical And Chemical Properties Analysis
The compound is in the form of a powder . It has a melting point of 151-155 °C (lit.) .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
One application of 3-Benzoylpyridine-2-carboxylic acid hydrochloride and its derivatives is in the synthesis of compounds with potential antimicrobial properties. For example, the synthesis and antimicrobial activity of new pyridine derivatives were explored, where 2-Amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid were utilized to prepare pyridine-3-carboxylic acids with variable and modest activity against bacteria and fungi (Patel, Agravat, Shaikh, 2011).
Coordination Polymers and Photophysical Properties
Another research area involves the use of 3-Benzoylpyridine-2-carboxylic acid hydrochloride derivatives in the synthesis of coordination polymers with interesting structural and photophysical properties. For instance, lanthanide-based coordination polymers assembled from derivatives of 3,5-dihydroxy benzoates, including 3,5-bis(pyridine-2-ylmethoxy)benzoic acid, were synthesized and characterized, demonstrating potential applications in luminescence and material science (Sivakumar, Reddy, Cowley, Butorac, 2011).
Synthesis and Reaction Studies
Additionally, studies have been conducted on the synthesis and reactions of various derivatives, providing insights into their chemical behavior and potential applications. For example, research on the synthesis of [1]Benzofuro[3,2-c]pyridine and its coordination reactions revealed the conversion of related compounds under specific conditions, suggesting applications in complex formation and material science (Mojumdar, Šimon, Krutošíková, 2009).
Chemical Synthesis and Analysis
The compound and its derivatives are also used in chemical synthesis and analysis, as seen in the development of novel fluorogenic reagents for high-sensitivity chromatographic analysis of primary amines, where 3-Benzoyl-2-quinolinecarboxaldehyde, a related compound, was characterized for this purpose (Beale, Hsieh, Savage, Wiesler, Novotny, 1989).
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has hazard statements H315 - H319 - H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261 - P264 - P271 - P280 - P302 + P352 - P305 + P351 + P338, suggesting measures to prevent exposure and manage risks .
Propriétés
IUPAC Name |
3-benzoylpyridine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3.ClH/c15-12(9-5-2-1-3-6-9)10-7-4-8-14-11(10)13(16)17;/h1-8H,(H,16,17);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWLOWKFBFWJCPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(N=CC=C2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzoylpyridine-2-carboxylic acid hydrochloride | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

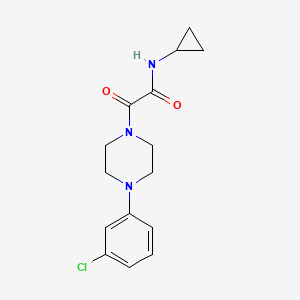

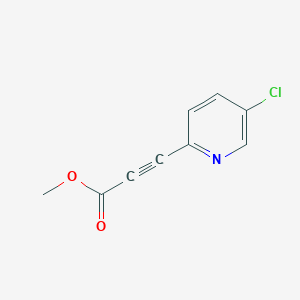
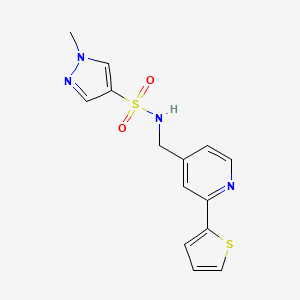
![2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2880209.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(3-chlorophenyl)propanamide](/img/structure/B2880211.png)

![2-{4-[1-[2-(benzylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-pentylacetamide](/img/no-structure.png)
![2-(furan-2-yl)-5-(4-nitrobenzyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B2880219.png)
![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2880220.png)
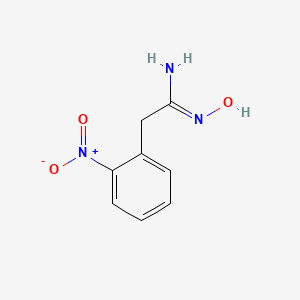
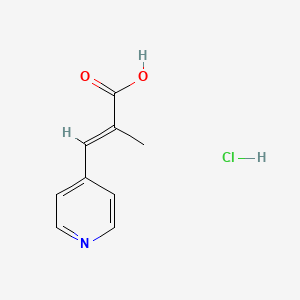
![1-(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-fluorophenyl)thio)propan-1-one](/img/structure/B2880225.png)
